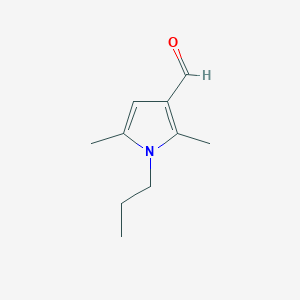
2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The specific structure of this compound suggests that it has potential applications in various fields, including organic synthesis and possibly pharmaceuticals, due to the presence of the aldehyde functional group which is often a key moiety in synthetic intermediates and drug molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the metalation of dimers of azafulvenes, which can lead to a variety of substituted pyrrole carboxaldehydes . Another method reported the synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid . Although these methods do not directly describe the synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde, they provide insight into the synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure and properties of pyrrole derivatives have been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies help in understanding the electronic transitions, vibrational modes, and the nature of intra- and intermolecular interactions within the molecules and their dimers.
Chemical Reactions Analysis
Pyrrole derivatives are known to undergo various chemical reactions due to their reactive sites. For instance, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups . This indicates that the aldehyde group in pyrrole derivatives is reactive and can form adducts with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their functional groups and molecular structure. For example, the presence of substituents on the pyrrole ring can affect the compound's solubility, boiling point, and stability. The aldehyde group in 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde would likely make it a polar compound with potential reactivity towards nucleophiles, as seen in the derivatization of amino acids . Theoretical studies, such as those using DFT and AIM, can provide detailed insights into the thermodynamic parameters, charge distribution, and the strength of molecular interactions .
Applications De Recherche Scientifique
Synthetic Applications
- Synthesis of Pyrrole Derivatives : Pyrrole derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) have been synthesized using 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, demonstrating its utility as a precursor in chemical synthesis. The derivatives are characterized using various spectroscopic techniques, and their molecular interactions have been studied through quantum chemical calculations (Singh, Rawat, & Sahu, 2014).
Analytical Applications
- HPLC/UV Detection of Amino Acids : 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been proposed as a pre-column derivatization reagent for HPLC analysis of amino acids. It reacts under mild conditions with primary amino groups, and the derivatized amino acids can be effectively separated and detected (Gatti, Gioia, Leoni, & Andreani, 2010).
Material Science Applications
- Single Molecule Magnets : 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde has been used in synthesizing high nuclearity {Mn(III)25} barrel-like clusters that exhibit single-molecule magnetic behavior. These clusters have potential applications in the field of material science and magnetics (Giannopoulos et al., 2014).
Propriétés
IUPAC Name |
2,5-dimethyl-1-propylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOENOXCMONOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368501 |
Source


|
| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
18870-75-2 |
Source


|
| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)


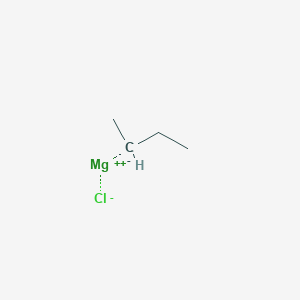
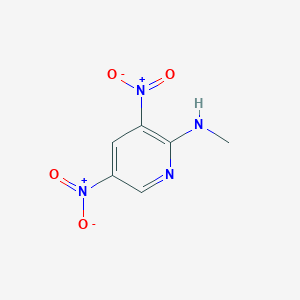
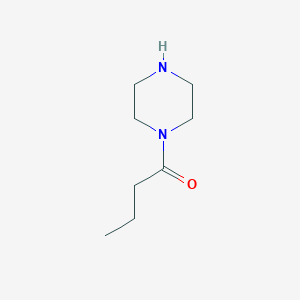


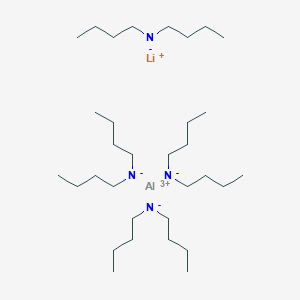

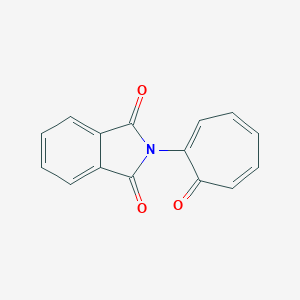
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)